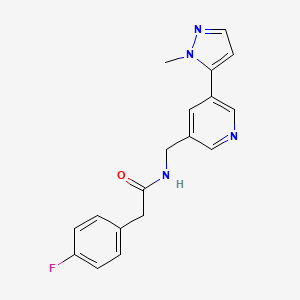
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has attracted significant interest in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole-based family of compounds, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is not fully understood. However, it is believed to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It also modulates the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. Some of the key effects include:
1. Anti-cancer activity: This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neuroprotective effects: This compound has been shown to exhibit neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide in lab experiments include its potent biological activities, high purity, and high yield. However, one of the limitations of using this compound is its cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide. Some of the potential areas of research include:
1. Development of analogs: Researchers can develop analogs of this compound to improve its biological activities and reduce its limitations.
2. Mechanistic studies: Further mechanistic studies can be conducted to understand the exact mechanism of action of this compound.
3. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans.
4. Application in other diseases: The potential applications of this compound in other diseases can be explored, such as autoimmune diseases and metabolic disorders.
In conclusion, 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a promising compound with a wide range of potential applications in scientific research. Its potent biological activities and high purity make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves the reaction of 4-fluoroacetophenone with 5-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research. Some of the potential applications of this compound include:
1. Cancer Research: This compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Disorders: 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to exhibit neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-23-17(6-7-22-23)15-8-14(10-20-12-15)11-21-18(24)9-13-2-4-16(19)5-3-13/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRDWFSOQNFDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

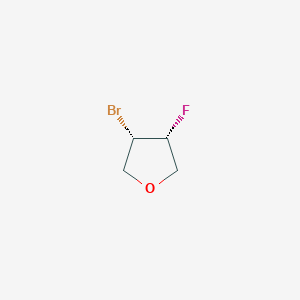
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2394245.png)
![4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394247.png)
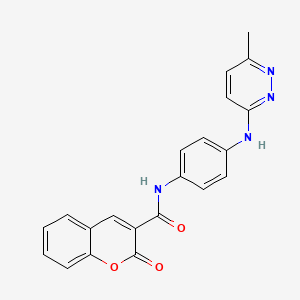
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)

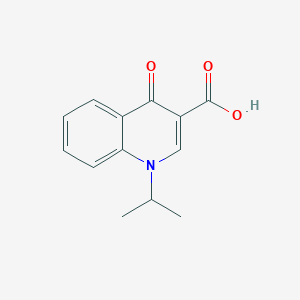
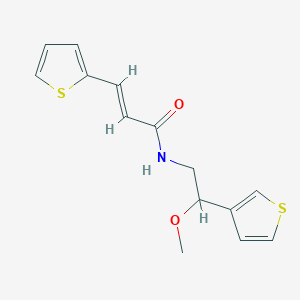
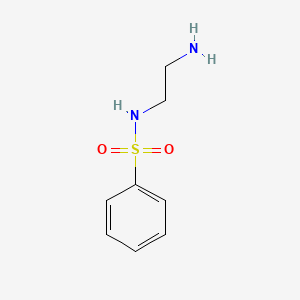

![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)